N-Laurylmaleimid

Übersicht

Beschreibung

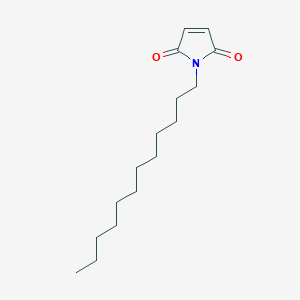

1-DODECYL-PYRROLE-2,5-DIONE, also known as N-dodecylmaleimide, is an organic compound with the molecular formula C16H27NO2. It is a derivative of maleimide, where a dodecyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and materials science.

Wissenschaftliche Forschungsanwendungen

Bioconjugation Agent

Targeted Drug Delivery:

The maleimide group in 1-dodecyl-pyrrole-2,5-dione is particularly reactive towards thiol groups in cysteine residues of proteins. This property allows it to serve as an effective bioconjugation agent for attaching biomolecules such as antibodies, drugs, and imaging agents to proteins. This capability is crucial for developing targeted drug delivery systems and enhancing the efficacy of therapeutic agents.

Protein Immobilization:

In biosensor technology, the ability to immobilize proteins on surfaces is vital for creating sensitive detection systems. 1-Dodecyl-pyrrole-2,5-dione facilitates this process by forming stable conjugates with proteins, thereby improving the performance of biosensors in detecting various analytes.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of 1-dodecyl-pyrrole-2,5-dione against various bacterial and fungal strains. Preliminary findings indicate that it exhibits moderate to good activity against pathogens such as Staphylococcus aureus and Escherichia coli. However, further research is needed to elucidate its exact mechanisms of action and optimize its use as an antimicrobial agent .

Pharmacological Applications

Anti-inflammatory Effects:

Research indicates that derivatives of pyrrole-2,5-dione compounds exhibit significant anti-inflammatory properties. For instance, compounds derived from 1-dodecyl-pyrrole-2,5-dione have been shown to inhibit pro-inflammatory cytokines like IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests potential applications in treating inflammatory diseases .

Cyclooxygenase Inhibition:

1-Dodecyl-pyrrole-2,5-dione derivatives have been investigated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation. One derivative was identified as a highly selective COX-2 inhibitor with promising potency compared to established drugs like celecoxib .

Case Studies

Emerging Research Directions

Research into the interactions of 1-dodecyl-pyrrole-2,5-dione with biological systems is ongoing. Its hydrophobic dodecyl chain may facilitate cellular uptake, enhancing its biological efficacy. Future studies should focus on optimizing its pharmacological properties and exploring additional applications in drug development and biosensing technologies .

Wirkmechanismus

Target of Action

N-Laurylmaleimide, also known as 1-dodecylpyrrole-2,5-dione, is a derivative of maleimide where the NH group is replaced with an alkyl group . The primary targets of N-Laurylmaleimide are thiol groups in proteins and peptides . It has been suggested that the β(1,3)glucan synthase, a membrane enzyme, could be a potential target of N-ethylmaleimide and some of its analogues in Candida albicans cells .

Mode of Action

N-Laurylmaleimide is reactive towards thiols and is commonly used to modify cysteine residues in proteins and peptides . This reactivity is a special feature of maleimides, which are susceptible to additions across the double bond either by Michael additions or via Diels-Alder reactions .

Biochemical Pathways

It is known that the compound can affect the flux of metabolites through metabolic pathways, ensuring that the output of the pathways meets biological demand . It is also suggested that N-Laurylmaleimide affects the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall .

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as tetrahydrofuran . This property could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

It is known that the compound can modify cysteine residues in proteins and peptides, which could potentially alter their function . Additionally, N-Laurylmaleimide has been shown to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall .

Action Environment

The action of N-Laurylmaleimide can be influenced by environmental factors. For instance, the compound was dissolved in tetrahydrofuran to precipitate the proteins present in the biofluid sample, provide a reaction environment for derivatization, and enable the use of SUPRAS as the dispersing agent . These factors could potentially influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

N-Laurylmaleimide plays a significant role in biochemical reactions. It has been used in the derivatization of glutathione, a critical antioxidant in biofluids . The compound interacts with glutathione in a reaction environment provided by tetrahydrofuran . This interaction is crucial for the determination of glutathione concentrations, which can be used for clinical diagnostics .

Cellular Effects

It has been observed that N-Laurylmaleimide-based small molecules can induce the generation of mesenchymal stem cell-derived functional endothelial cells . These cells can facilitate rapid endothelialization after vascular injury .

Molecular Mechanism

It is known that N-Laurylmaleimide can induce the expression of CD31, a protein involved in cell adhesion and cell signaling . This suggests that N-Laurylmaleimide may exert its effects at the molecular level by influencing protein expression and cell signaling pathways .

Temporal Effects in Laboratory Settings

It has been used in a study where it was dissolved in tetrahydrofuran to precipitate proteins present in biofluid samples . This suggests that N-Laurylmaleimide may have an impact on protein stability and degradation over time .

Metabolic Pathways

Given its interaction with glutathione, it may be involved in antioxidant metabolism .

Transport and Distribution

Given its solubility in tetrahydrofuran, it may be distributed within cells and tissues through passive diffusion .

Subcellular Localization

Given its interaction with glutathione, it may be localized in the cytoplasm where glutathione is predominantly found .

Vorbereitungsmethoden

The synthesis of 1-DODECYL-PYRROLE-2,5-DIONE typically involves the reaction of maleic anhydride with dodecylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Reaction of Maleic Anhydride with Dodecylamine: Maleic anhydride reacts with dodecylamine in an organic solvent such as toluene or dichloromethane. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

Purification: After the reaction is complete, the product is purified using methods such as recrystallization or column chromatography to obtain pure 1-DODECYL-PYRROLE-2,5-DIONE.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-DODECYL-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the dodecyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions may reduce the carbonyl groups to alcohols.

Substitution: The compound can undergo substitution reactions, where the dodecyl group can be replaced with other functional groups. Common reagents for substitution reactions include halogens and nucleophiles.

Addition: The compound can participate in addition reactions, such as Diels-Alder reactions, where it acts as a dienophile.

The major products formed from these reactions depend on the specific reagents and conditions used.

Vergleich Mit ähnlichen Verbindungen

1-DODECYL-PYRROLE-2,5-DIONE can be compared with other similar compounds, such as:

1H-Pyrrole-2,5-dione, 1-decyl-: This compound has a shorter alkyl chain compared to 1-DODECYL-PYRROLE-2,5-DIONE. The difference in chain length can affect the compound’s solubility and reactivity.

1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-: This compound has an aromatic substituent instead of an alkyl chain. The presence of the aromatic ring can influence the compound’s electronic properties and reactivity.

1H-Pyrrole-2,5-dione, 1-vinyl-: This compound has a vinyl group, which can participate in polymerization reactions. The vinyl group provides different reactivity compared to the dodecyl group.

The uniqueness of 1-DODECYL-PYRROLE-2,5-DIONE lies in its long alkyl chain, which imparts specific hydrophobic properties and influences its interactions with other molecules.

Biologische Aktivität

1-Dodecyl-pyrrole-2,5-dione, also known as N-dodecyl maleimide, is a pyrrole derivative with significant potential in various biological applications. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

1-Dodecyl-pyrrole-2,5-dione has the molecular formula . Its structure features a pyrrole ring substituted with a dodecyl group, which enhances its solubility in organic solvents and influences its biological activity. The presence of the maleimide group allows for specific interactions with thiol groups in proteins, making it a valuable bioconjugation agent for drug delivery and biosensing applications .

Synthesis

The synthesis of 1-dodecyl-pyrrole-2,5-dione typically involves the reaction of maleic anhydride with dodecylamine. Various methods have been explored to optimize yield and selectivity, including different starting materials and catalysts .

Biological Activity

Research into the biological activity of 1-dodecyl-pyrrole-2,5-dione indicates several promising properties:

- Antimicrobial Activity : Preliminary studies suggest that 1-dodecyl-pyrrole-2,5-dione exhibits moderate to good antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. However, further investigation is necessary to determine its exact mechanisms of action .

- Anti-inflammatory Properties : Similar compounds in the pyrrole family have shown anti-inflammatory effects. For instance, derivatives of pyrrole-2,5-dione have been evaluated for their ability to inhibit pro-inflammatory cytokines like IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs) .

The mechanism of action for 1-dodecyl-pyrrole-2,5-dione likely involves interaction with cellular membranes due to its hydrophobic dodecyl chain. This interaction may facilitate cellular uptake and enhance biological efficacy. Additionally, the compound may modulate enzyme activities by binding to specific molecular targets .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various pyrrole derivatives against multiple strains using the broth microdilution method. Results indicated that 1-dodecyl-pyrrole-2,5-dione showed significant inhibition against E. coli and S. aureus, suggesting its potential as an antimicrobial agent .

- Anti-inflammatory Activity : In vitro studies demonstrated that derivatives of pyrrole-2,5-dione could significantly inhibit PBMC proliferation stimulated by anti-CD3 antibodies. The strongest inhibitory effects were noted at higher concentrations (100 µg/mL), indicating potential therapeutic applications in inflammatory conditions .

Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| 1-Dodecyl-Pyrrole-2,5-Dione | Moderate to Good | Significant Inhibition |

| 1-Hexadecyl-Pyrrole-2,5-Dione | Moderate | Variable |

| 3-Methylpyrrole-2,5-Dione | Weak | Moderate |

Eigenschaften

IUPAC Name |

1-dodecylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO2/c1-2-3-4-5-6-7-8-9-10-11-14-17-15(18)12-13-16(17)19/h12-13H,2-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLLJZNSZJHXQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066223 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-dodecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17616-03-4 | |

| Record name | N-Dodecylmaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17616-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-dodecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017616034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-dodecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-Laurylmaleimide facilitate the analysis of glutathione in complex biofluids?

A1: N-Laurylmaleimide plays a crucial role in this analytical method by reacting specifically with glutathione (GSH) through a thiol-maleimide derivatization. This reaction forms a stable thioether bond between the thiol group of GSH and the maleimide group of N-Laurylmaleimide []. This derivatization step serves three key purposes:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.